1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
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Overview
Description
1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1benzopyrano[4,3-b]pyrrole is a complex organic compound belonging to the class of heterocyclic compounds It features a fused benzopyrano-pyrrole structure, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1benzopyrano[4,3-b]pyrrole typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1benzopyrano[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1
Medicinal Chemistry: This compound exhibits promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
Materials Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been studied for its anthelmintic activity, showing potential as a treatment for parasitic infections.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1benzopyrano[4,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death in cancer cells.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro1benzopyrano[4,3-b]pyrrole can be compared with other similar compounds, such as:
Benzo[h]pyrano[2,3-b]quinolines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Lamellarins: Marine alkaloids with a similar pentacyclic ring system, known for their potent anticancer properties.
Benzopyrano[2,3-c]pyrazol-4(2H)-ones: These derivatives have shown anthelmintic activity and are structurally related to the compound .
Properties
CAS No. |
654651-13-5 |
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Molecular Formula |
C23H16ClNO |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H16ClNO/c24-17-10-12-18(13-11-17)25-14-20(16-6-2-1-3-7-16)21-15-26-22-9-5-4-8-19(22)23(21)25/h1-14H,15H2 |
InChI Key |
WZMLXBQNRRDNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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